molecular formula C16H18F3NO3 B2655193 3-(cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine CAS No. 2034614-51-0

3-(cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine

Cat. No.: B2655193
CAS No.: 2034614-51-0
M. Wt: 329.319
InChI Key: SZWZGOAWOGGWRP-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine (molecular formula: C₁₇H₁₉F₃NO₄, molecular weight: 358.34 g/mol) is a pyrrolidine derivative featuring two critical substituents:

  • A cyclopropylmethoxy group at the 3-position of the pyrrolidine ring.
  • A 3-(trifluoromethoxy)benzoyl group at the 1-position.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c17-16(18,19)23-13-3-1-2-12(8-13)15(21)20-7-6-14(9-20)22-10-11-4-5-11/h1-3,8,11,14H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWZGOAWOGGWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate alkylating agent under basic conditions.

    Introduction of the trifluoromethoxybenzoyl group: This step involves the acylation of a pyrrolidine derivative with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.

    Coupling of the two intermediates: The final step involves the coupling of the cyclopropylmethoxy intermediate with the trifluoromethoxybenzoyl intermediate under suitable conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-(cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares the target compound with structurally related analogs, emphasizing substituents, molecular properties, and availability:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Class/Use Availability
3-(Cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine C₁₇H₁₉F₃NO₄ 358.34 g/mol Cyclopropylmethoxy, 3-(trifluoromethoxy)benzoyl Hypothesized: CNS/anti-inflammatory Assumed available
3-(Cyclopropylmethoxy)pyrrolidine hydrochloride C₈H₁₆ClNO 177.67 g/mol Cyclopropylmethoxy Intermediate/therapeutic agent Discontinued
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl 343.88 g/mol Cyclopropylmethoxy, isopropylamino Beta blocker (cardiovascular) Available
1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol C₁₁H₁₃F₃O₂ 234.22 g/mol Trifluoromethoxyphenyl Unknown Discontinued

Substituent Analysis

Cyclopropylmethoxy Group
  • Target Compound & 3-(Cyclopropylmethoxy)pyrrolidine HCl : The cyclopropylmethoxy group is shared, but the latter lacks the benzoyl moiety. Its discontinuation may relate to insufficient efficacy or stability as a standalone compound .
  • Betaxolol Hydrochloride : This beta blocker utilizes the cyclopropylmethoxy group to enhance selectivity for β₁-adrenergic receptors. Its success highlights the substituent’s role in improving lipophilicity and target engagement .
Trifluoromethoxybenzoyl Group
  • The target compound’s integration into a pyrrolidine scaffold may mitigate these issues .

Pharmacological Implications

  • The combination of substituents in the target compound may synergize to enhance binding affinity (via benzoyl π-π interactions) and metabolic stability (via trifluoromethoxy’s resistance to oxidation).
  • Betaxolol’s clinical success demonstrates the therapeutic viability of cyclopropylmethoxy in drug design, while the discontinued analogs underscore challenges in optimizing trifluoromethoxy-containing compounds .

Research Findings and Challenges

Pharmacokinetic Prospects

  • The cyclopropylmethoxy group’s contribution to lipophilicity could improve the target compound’s blood-brain barrier penetration, making it suitable for CNS targets.
  • The trifluoromethoxy group’s electron-withdrawing nature may reduce susceptibility to enzymatic degradation, extending half-life compared to non-fluorinated analogs .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(cyclopropylmethoxy)-1-[3-(trifluoromethoxy)benzoyl]pyrrolidine can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}F3_3N1_{1}O3_{3}
  • CAS Number : 1369821-28-2

This compound features a pyrrolidine ring substituted with both a cyclopropylmethoxy group and a trifluoromethoxybenzoyl moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially influencing lipid metabolism and absorption.
  • Modulation of Receptor Activity : It may interact with receptors such as guanylate cyclase, which plays a crucial role in regulating intracellular cGMP levels, impacting various physiological processes including vasodilation and gastrointestinal function.

Case Studies and Research Findings

  • Inhibition of Bile Acid Absorption :
    • A study highlighted the potential of similar compounds as guanylate cyclase C (GC-C) agonists that inhibit bile acid absorption. This mechanism could be beneficial in treating conditions like obesity and lipid metabolism disorders .
  • Neuroprotective Effects :
    • Research on related compounds has shown neuroprotective properties against oxidative stress, suggesting that this compound could also exhibit similar effects through its antioxidant capabilities .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential GC-C agonist; inhibits bile acid absorption
Similar Fluorinated CompoundsNeuroprotective effects against oxidative stress
Guanylate Cyclase AgonistsModulates fluid secretion in gastrointestinal tract

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